Trimethyl-D9-sulfonium iodide chemical properties
Trimethyl-D9-sulfonium iodide chemical properties
An In-Depth Technical Guide to Trimethyl-d9-sulfonium iodide: Properties, Applications, and Methodologies for Advanced Research
Authored by a Senior Application Scientist
Foreword: The Isotopic Advantage in Modern Analytics
In the landscape of quantitative analysis and drug development, precision and accuracy are paramount. The advent of stable isotope-labeled compounds has revolutionized our ability to trace, quantify, and understand the behavior of molecules within complex biological systems. Among these powerful tools, Trimethyl-d9-sulfonium iodide stands out for its utility and versatility. This guide provides an in-depth exploration of its core chemical properties, grounded in practical applications and field-proven methodologies. It is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a comprehensive understanding of the causality behind experimental choices.
Core Chemical & Physical Identity
Trimethyl-d9-sulfonium iodide is the deuterium-labeled analogue of trimethylsulfonium iodide.[1] In this compound, the nine hydrogen atoms of the three methyl groups are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution is the cornerstone of its utility, rendering it chemically almost identical to its unlabeled counterpart but physically distinguishable by its increased mass. This subtle difference is profound in its analytical applications.
The fundamental properties of Trimethyl-d9-sulfonium iodide are summarized below.
| Property | Value | Source(s) |
| Chemical Name | tris(trideuteriomethyl)sulfanium;iodide | [2] |
| Synonyms | Trimethylsulfonium-d9 iodide, Tri(methyl-d3)sulfonium Iodide | [1][3] |
| CAS Number | 106776-17-4 | [1][2] |
| Unlabeled CAS | 2181-42-2 | [1][4] |
| Molecular Formula | C₃D₉IS | [1][4] |
| Molecular Weight | ~213.13 g/mol | [1][5] |
| Appearance | White to off-white or light yellow solid/crystalline powder. | [6][7] |
| Purity | Typically >95% or >98% (analytical grade). | [2][4][7] |
| Solubility | Soluble in water and methanol.[7][8] | |
| Melting Point | ~200-206 °C (for unlabeled compound).[7][9] | |
| Storage | Store at room temperature or -20°C, in a dry, well-ventilated place, protected from light.[4][10] |
The Primary Application: An Internal Standard of Excellence
The predominant application of Trimethyl-d9-sulfonium iodide is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][3]
The Rationale: Mitigating Analytical Variability
Quantitative analysis of small molecules in complex matrices like plasma, urine, or tissue homogenates is fraught with challenges. Analyte loss during sample preparation, matrix effects during ionization, and fluctuations in instrument performance can all introduce significant variability and inaccuracy.
An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing. It should mimic the physicochemical behavior of the analyte of interest as closely as possible. By tracking the ratio of the analyte's signal to the IS's signal, these sources of variability can be effectively normalized.
This is where Trimethyl-d9-sulfonium iodide, as a stable isotope-labeled (SIL) IS, excels. Because the substitution of hydrogen with deuterium results in a minimal change to its chemical properties (e.g., polarity, pKa, reactivity), it co-elutes with the unlabeled analyte during chromatography and experiences nearly identical ionization efficiency in the mass spectrometer's source.[3] However, its increased mass allows it to be easily distinguished from the analyte by the mass analyzer. This near-perfect mimicry makes it the "gold standard" for internal standards, enabling highly accurate and precise quantification.[1][3]
Workflow for Quantitative Analysis using a SIL Internal Standard
The following diagram illustrates a typical workflow for using Trimethyl-d9-sulfonium iodide as an internal standard in a bioanalytical LC-MS assay.
Advanced Applications in Drug Development
Beyond its role as a simple quantitative tool, the isotopic labeling of Trimethyl-d9-sulfonium iodide is relevant to modern drug development strategies.
Tracers in Pharmacokinetic and Metabolic Studies
Stable isotopes are invaluable as tracers in drug metabolism and pharmacokinetic (DMPK) studies.[1] By administering a deuterated compound, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous molecules, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile.
The Deuterium Kinetic Isotope Effect
The substitution of hydrogen with deuterium can sometimes influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a drug's metabolism (often by cytochrome P450 enzymes), replacing H with D can slow down this process.[1] This strategy, known as "deuterium-fortified" drug design, can be used to improve a drug's metabolic stability, increase its half-life, and potentially reduce toxic metabolite formation.[1] While Trimethyl-d9-sulfonium iodide itself is not a therapeutic, its use in research helps elucidate these fundamental principles. Recent studies have explored deuterated methylating agents for the synthesis of such deuterium-fortified drugs.[11][12]
Experimental Protocol: Quantification in a Biological Matrix
This section provides a validated, step-by-step methodology for the use of Trimethyl-d9-sulfonium iodide as an internal standard.
Objective: To accurately quantify an analyte (e.g., a small molecule drug) in human plasma using a protein precipitation extraction method followed by LC-MS/MS analysis.
Materials:
-
Analyte reference standard
-
Trimethyl-d9-sulfonium iodide (Internal Standard)
-
Control human plasma (K₂EDTA)
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol and Water (HPLC-grade, for mobile phases and stock solutions)
-
96-well collection plates and cap mats
Protocol:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the analyte and Trimethyl-d9-sulfonium iodide in methanol to prepare 1.00 mg/mL primary stock solutions.
-
Causality: Methanol is a common solvent for polar organic compounds. Preparing concentrated primary stocks allows for accurate serial dilutions.
-
-
Preparation of Working Solutions:
-
Serially dilute the analyte primary stock with 50:50 methanol:water to prepare a series of calibration standard working solutions (e.g., spanning 10 ng/mL to 10,000 ng/mL).
-
Prepare an IS working solution by diluting the IS primary stock to a fixed concentration (e.g., 500 ng/mL) in acetonitrile.
-
Causality: The IS concentration should be chosen to yield a robust and stable signal in the middle of the instrument's linear range.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of study samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Add 200 µL of the IS working solution in acetonitrile to every well.
-
Trustworthiness: Adding the IS at the very first step ensures it undergoes all subsequent sample processing steps alongside the analyte, thereby accounting for any variability or loss.
-
Seal the plate and vortex for 2 minutes at high speed to precipitate plasma proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Causality: Acetonitrile is an effective solvent for disrupting the hydration shell around proteins, causing them to denature and precipitate out of solution, freeing the analyte and IS.
-
-
LC-MS/MS Analysis:
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution (e.g., from 5% to 95% organic mobile phase) to chromatographically separate the analyte from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for Trimethyl-d9-sulfonium iodide.
-
Causality: MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pattern unique to the molecule of interest, filtering out background noise.
-
-
Data Processing and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.
-
Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Safety and Handling
As a chemical reagent, Trimethyl-d9-sulfonium iodide and its non-deuterated form require careful handling in a laboratory setting.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8][13]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[8][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[10] Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][14] The compound can be light-sensitive.[7]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[6][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
Trimethyl-d9-sulfonium iodide is more than a mere catalogue chemical; it is a precision tool that enables the highest standards of analytical accuracy in research and regulated drug development. Its role as a stable isotope-labeled internal standard is critical for robust quantitative bioanalysis. Furthermore, its structural properties place it at the center of advanced concepts in drug metabolism and pharmacokinetic optimization. By understanding its fundamental properties and the rationale behind its application, researchers can fully leverage its potential to generate high-quality, reliable, and impactful scientific data.
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N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Thieme Connect. [Link]
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(PDF) N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ResearchGate. [Link]
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TRIMETHYLSULPHOXONIUM IODIDE - GHS Safety Data Sheet. Sdfine. [Link]
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